molecular formula C20H22FNO4 B2735295 2-(4-fluorophenoxy)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide CAS No. 2034600-29-6

2-(4-fluorophenoxy)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide

Cat. No. B2735295
M. Wt: 359.397
InChI Key: XEPRYVTVRKXADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H22FNO4 and its molecular weight is 359.397. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Compounds involving modifications of naphthalene and phenoxy groups have been a subject of study for their synthesis and chemical reactivity. For instance, the synthesis of benzo[g]indoles through reactions involving naphthalene derivatives demonstrates the versatility of naphthalene-based compounds in organic synthesis (Yi, Cho, & Lee, 2005). Similar methodologies could be applicable in the synthesis or modification of the compound for various research applications.

Medicinal Chemistry and Drug Design

  • In medicinal chemistry, derivatives of naphthalene and phenoxy groups are explored for their biological activities. Research on compounds like "N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide" as radioligands for peripheral benzodiazepine receptors indicates the potential of such structures in developing diagnostic or therapeutic agents (Zhang et al., 2003). This could suggest research applications in neurology or oncology for the compound .

Material Science and Fluorescence Studies

  • Fluoroionophores based on diamine-salicylaldehyde derivatives, which share structural motifs with the compound , have been studied for their interaction with metal cations and potential applications in sensing technologies (Hong et al., 2012). Such applications could be explored for the mentioned compound in environmental monitoring or bioimaging.

Pharmacology and Toxicology

  • The metabolic pathways and toxicological profiles of structurally related compounds are of interest in pharmacology. Studies on the metabolic oxidation of naphthoyl groups in drugs indicate the importance of understanding the metabolic fate and potential toxicological implications of such compounds (Risch et al., 2015). This could imply potential research directions in drug development or safety evaluation for the compound of interest.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-25-17-8-9-18-14(11-17)3-2-10-20(18,24)13-22-19(23)12-26-16-6-4-15(21)5-7-16/h4-9,11,24H,2-3,10,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPRYVTVRKXADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)COC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide

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